LY900009

Beschreibung

Overview of the Notch Signaling Pathway

The Notch signaling pathway is a highly conserved intercellular communication system crucial for various developmental processes and adult tissue homeostasis rndsystems.comwikipedia.orgbosterbio.comcellsignal.combiologists.com. It mediates cell-cell communication through direct contact between neighboring cells bosterbio.comaacrjournals.org.

Canonical Notch Signaling Cascade

Canonical Notch signaling is initiated by the binding of a ligand on a signal-sending cell to a Notch receptor on a signal-receiving cell bosterbio.comaacrjournals.orgyoutube.com. This interaction triggers a series of proteolytic cleavages of the Notch receptor. The first cleavage is mediated by ADAM family proteases (specifically ADAM10) at the S2 site, followed by a second cleavage at the S3 site within the transmembrane domain by the γ-secretase complex cellsignal.comaai.orgfrontiersin.org. This second cleavage releases the Notch intracellular domain (NICD) cellsignal.comaai.orgimrpress.com. The NICD then translocates to the nucleus, where it forms a complex with the DNA-binding protein CSL (CBF1/RBPjk/Su(H)/Lag-1) and co-activators like Mastermind cellsignal.comimrpress.comresearchgate.netresearchgate.net. This nuclear complex acts as a transcriptional activator, leading to the expression of Notch target genes, such as Hes and Hey family members, which regulate various cellular processes cellsignal.comimrpress.com.

Role of Notch Receptors (NOTCH1-4) and Ligands (DLL1, DLL3, DLL4, JAG1, JAG2)

Mammals express four Notch receptors (NOTCH1, NOTCH2, NOTCH3, and NOTCH4) and five primary transmembrane ligands belonging to two families: Delta-like (DLL1, DLL3, and DLL4) and Jagged (JAG1 and JAG2) rndsystems.comwikipedia.orgbosterbio.comaacrjournals.orgaai.orgfrontiersin.orgspandidos-publications.com. These receptors and ligands are transmembrane proteins involved in mediating cell-cell communication bosterbio.comaacrjournals.org. Notch receptors consist of an extracellular domain, a transmembrane domain, and an intracellular domain wikipedia.orgcellsignal.comyoutube.com. The ligands contain a Delta/Serrate/LAG-2 (DSL) domain aacrjournals.org. The interaction between specific Notch receptors and ligands can vary and influence the outcome of signaling spandidos-publications.comelifesciences.org.

Involvement of Notch Signaling in Cellular Processes

Notch signaling plays a fundamental role in regulating a wide array of cellular processes throughout development and in adult tissues rndsystems.comwikipedia.orgbosterbio.comcellsignal.combiologists.comfrontiersin.orgmdpi.comcjter.com.

Cell Fate Determination

A crucial function of Notch signaling is the determination of cell fate wikipedia.orgcellsignal.combiologists.comimrpress.commdpi.comtandfonline.comebi.ac.uk. Through lateral inhibition and inductive signaling, Notch helps neighboring cells adopt different fates, ensuring proper tissue patterning and specialization biologists.com. This is critical in various developmental contexts, including neurogenesis and hematopoiesis biologists.comebi.ac.uk.

Cell Proliferation and Differentiation

Notch signaling is a key regulator of both cell proliferation and differentiation rndsystems.comimrpress.comfrontiersin.orgmdpi.comcjter.comtandfonline.comnih.gov. Depending on the cellular context, Notch activation can either promote proliferation, maintain cells in a progenitor state, or influence differentiation into specific cell lineages imrpress.commdpi.comcjter.comtandfonline.comnih.gov. For example, in the intestine, Notch signaling regulates the balance between proliferative stem cells and differentiated cell types spandidos-publications.comnih.gov. In mammary glands, Notch signaling can influence stem cell self-renewal and progenitor cell proliferation and differentiation tandfonline.comresearchgate.net.

Research Findings Related to LY900009 and Notch Signaling:

Studies have investigated this compound as a γ-secretase inhibitor to modulate Notch signaling ncats.iopatsnap.commedkoo.com. Preclinical studies indicated that this compound could inhibit Notch signaling in tumor cell lines and endothelial cells medchemexpress.com. In a phase I clinical trial, this compound was administered orally to patients with advanced cancer patsnap.comresearchgate.netnih.gov. The study aimed to evaluate its safety and tolerability, as well as explore pharmacokinetics and pharmacodynamics, including the inhibition of Notch signaling patsnap.comresearchgate.netnih.gov. Evidence of Notch pathway inhibition by this compound was observed in the gastrointestinal tract in a patient sample, consistent with findings in a rat model researchgate.netresearchgate.net. This compound was shown to inhibit plasma levels of amyloid-β peptide in a dose-dependent manner, which is also a substrate of γ-secretase ncats.iopatsnap.commedkoo.comresearchgate.net.

Stem Cell Development and Maintenance

The Notch signaling pathway plays a significant role in the development and maintenance of stem cells researchgate.netcam.ac.uk. Cancer stem cells (CSCs), a subpopulation of tumor cells, are characterized by their self-renewal capacity and are implicated in tumor initiation, growth, recurrence, and resistance to therapy cam.ac.uk. The Notch pathway is one of the intrinsic signaling pathways involved in maintaining the properties and survival of CSCs researchgate.netnih.gov. This compound, as a Notch inhibitor, has been studied in the context of advanced cancer, where dysregulated Notch signaling contributes to the survival and metastasis of cancer cells researchgate.net. Preclinical studies have indicated that inhibiting γ-secretase activity can reduce the burden of cancer stem cells ijbs.com.

Angiogenesis

Angiogenesis, the formation of new blood vessels, is another biological process influenced by Notch signaling nih.gov. The Notch pathway regulates the expression of receptor tyrosine kinases, including the pro-angiogenic vascular endothelial growth factor receptor-1 researchgate.net. Different Notch ligands, such as Dll4 and Jagged1, can have opposing effects on angiogenesis; Dll4-Notch interaction can restrict endothelial cell sprouting, while Jagged1-Notch1 interaction may stimulate angiogenesis by enhancing VEGF activity mdpi.com. This compound has shown inhibition of angiogenesis through the formation of leaky vasculature in Notch-dependent tumor models in a rat model, which may contribute to its observed anti-tumor activity medchemexpress.com.

Introduction to Gamma-Secretase (γ-Secretase) Complex

γ-Secretase is an unusual membrane-embedded aspartyl protease complex responsible for cleaving the transmembrane domains of various type I transmembrane proteins frontiersin.orgtcdb.orgwikipedia.org. While most well-known for its role in the generation of amyloid-beta (Aβ) peptides from amyloid precursor protein (APP), a key event in Alzheimer's disease pathogenesis, it also cleaves a diverse array of other substrates, including Notch receptors frontiersin.orgtcdb.orgwikipedia.org. This intramembrane proteolysis is a critical step in several signaling pathways nih.govmdpi.com.

Composition and Subunits of the γ-Secretase Complex

The γ-secretase complex is a multi-subunit protease composed of four essential integral membrane proteins: Presenilin (PSEN1 or PSEN2), Nicastrin (NCT), Anterior Pharynx-defective 1 (APH-1), and Presenilin Enhancer 2 (PEN-2) tcdb.orgwikipedia.orgresearchgate.netnih.gov. Presenilin contains the catalytic aspartate residues responsible for the proteolytic activity tcdb.orgplos.orgresearchgate.net. The assembly of the complex is a sequential process where Aph-1 and Nicastrin form a scaffold, followed by the incorporation of full-length presenilin, and finally, the recruitment of Pen-2, which is required for the endoproteolysis of full-length presenilin into its N-terminal fragment (NTF) and C-terminal fragment (CTF), leading to enzyme activation frontiersin.orgmdpi.comresearchgate.net. Nicastrin, a heavily glycosylated protein, plays roles in scaffolding, enzyme stabilization, substrate recognition, and trafficking frontiersin.orgresearchgate.net. Aph-1 is crucial for scaffolding and stability and may influence the length of Aβ species produced depending on the isoform incorporated researchgate.net. Pen-2 is required for presenilin endoproteolysis and γ-secretase activation researchgate.net.

Here is a table summarizing the core subunits of the γ-secretase complex:

| Subunit | Description | Key Roles |

| Presenilin | Catalytic subunit (PSEN1 or PSEN2), 9-pass transmembrane protein researchgate.netresearchgate.net | Catalysis of intramembrane proteolysis, forms catalytic pore tcdb.orgresearchgate.netresearchgate.net |

| Nicastrin | Heavily glycosylated single-pass transmembrane protein researchgate.net | Scaffolding, enzyme stabilization, substrate recognition, trafficking frontiersin.orgresearchgate.net |

| Aph-1 | 7-pass transmembrane protein with human isoforms researchgate.net | Scaffolding, stability, influences Aβ length researchgate.net |

| Pen-2 | 2-pass transmembrane protein researchgate.net | Required for presenilin endoproteolysis and activation researchgate.net |

Proteolytic Processing of Notch Receptors by γ-Secretase

Notch receptors are type I transmembrane proteins that undergo a series of proteolytic cleavages to become active frontiersin.orgnii.ac.jp. Upon binding of a ligand on a neighboring cell, the Notch receptor undergoes an initial cleavage at the S2 site by ADAM family metalloproteases, resulting in the shedding of the extracellular domain frontiersin.org. The remaining membrane-bound fragment, known as the Notch Intracellular Truncation domain (NEXT), is then a substrate for γ-secretase frontiersin.org. γ-Secretase performs a subsequent intramembrane cleavage at the S3 site (and potentially S4 sites), releasing the Notch intracellular domain (NICD) from the membrane frontiersin.orgnii.ac.jp. The NICD then translocates to the nucleus, where it interacts with transcription factors to modulate gene expression, thereby activating the canonical Notch signaling pathway ki.sefrontiersin.orgnii.ac.jp. This γ-secretase-mediated cleavage is a central regulatory step in Notch signaling nii.ac.jp.

Diverse Substrates of γ-Secretase Beyond Notch

While Notch and APP are the most extensively studied substrates, γ-secretase cleaves a wide variety of other type I transmembrane proteins frontiersin.orgtcdb.orgwikipedia.orgmdpi.comresearchgate.net. It is estimated that γ-secretase has over 50 or even more than 140 different substrates researchgate.netmdpi.complos.org. This diverse substrate repertoire suggests a broad role for γ-secretase in various cellular processes beyond Notch signaling and APP processing, including cell adhesion, growth factor receptor signaling, and protein degradation plos.orgresearchgate.net. Examples of other identified substrates include ErbB4, E-cadherin, N-cadherin, ephrin-B2, CD44, dystroglycan, DNER, desmoglein-2, natriuretic peptide receptor-C, plexin domain-containing protein 2, and vasorin wikipedia.orgmdpi.complos.orgresearchgate.netnih.gov. The cleavage of these diverse substrates can also lead to the release of intracellular domains that may have signaling functions mdpi.complos.org.

Here is a table listing some known substrates of γ-secretase in addition to Notch:

| Substrate Name | Description |

| Amyloid Precursor Protein (APP) | Involved in Alzheimer's disease pathogenesis frontiersin.org |

| ErbB4 | Receptor tyrosine kinase wikipedia.orgplos.org |

| E-cadherin | Cell adhesion molecule wikipedia.orgmdpi.com |

| N-cadherin | Cell adhesion molecule tcdb.orgwikipedia.orgplos.org |

| Ephrin-B2 | Involved in cell signaling wikipedia.orgmdpi.com |

| CD44 | Cell surface glycoprotein (B1211001) wikipedia.orgmdpi.com |

| Dystroglycan (DG) | Part of the dystrophin-associated protein complex plos.org |

| Delta/Notch-like EGF-related receptor (DNER) | Involved in neural development plos.org |

| Desmoglein-2 (DSG2) | Cadherin family protein plos.org |

| Natriuretic peptide receptor-C (NPR-C) | Receptor for natriuretic peptides plos.org |

| Plexin domain-containing protein 2 (PLXDC2) | Involved in angiogenesis plos.org |

| Vasorin | Transmembrane protein plos.org |

Rationale for Pharmacological Modulation of Notch Signaling via γ-Secretase Inhibition

The rationale for pharmacologically modulating Notch signaling, particularly through γ-secretase inhibition, stems from the pathway's critical involvement in various physiological and pathological processes nih.govmdpi.comrevistanefrologia.com. In the context of diseases where Notch signaling is aberrantly activated, such as certain cancers, inhibiting this pathway is considered a potential therapeutic strategy nih.govijbs.comfrontiersin.orgmdpi.comnih.govfrontiersin.org. By inhibiting γ-secretase, the final cleavage and activation of Notch receptors are prevented, thereby attenuating downstream signaling medchemexpress.comresearchgate.netnih.gov.

Detailed research findings support this rationale. Studies have shown that inhibiting γ-secretase can suppress the growth of cancer cells and induce apoptosis in preclinical models ijbs.comnih.gov. Furthermore, targeting Notch signaling via γ-secretase inhibition is believed to reduce the burden of cancer stem cells and hinder processes like epithelial-mesenchymal transition (EMT), potentially overcoming resistance to conventional therapies researchgate.netijbs.com. In the context of angiogenesis, inhibiting Notch signaling, particularly the Dll4-Notch interaction, can impact the formation of new blood vessels, which is crucial for tumor growth nih.govmdpi.com.

This compound, as a γ-secretase inhibitor, has been investigated in clinical trials for advanced cancer, based on the premise that inhibiting Notch1 signaling is therapeutic in select cancers researchgate.netpatsnap.comijbs.com. While γ-secretase inhibitors have shown promise in preclinical studies, their clinical performance has faced challenges, partly attributed to a lack of complete understanding of γ-secretase and its inhibitors, as well as potential off-target effects due to the enzyme's diverse substrate profile ijbs.commdpi.comfrontiersin.org. Despite these challenges, the modulation of Notch signaling via γ-secretase inhibition remains an area of active research for various diseases where this pathway is dysregulated ijbs.comfrontiersin.orgrevistanefrologia.comnih.gov.

Here are some research findings related to γ-secretase inhibition:

| Study/Finding | Relevance to Rationale | Source(s) |

| This compound inhibited Notch signaling in tumor cell lines and endothelial cells (IC50=0.005-20 nM). | Demonstrates the compound's effectiveness in inhibiting the target pathway. | medchemexpress.comresearchgate.net |

| This compound revealed inhibition of angiogenesis through formation of leaky vasculature in a rat model. | Supports the potential therapeutic benefit in inhibiting tumor angiogenesis. | medchemexpress.com |

| Preclinical studies show GSIs suppress cancer cell growth and induce apoptosis. | Provides evidence for the anti-tumor potential of γ-secretase inhibition. | ijbs.comnih.gov |

| Inhibiting γ-secretase can reduce cancer stem cell burden and hinder EMT. | Highlights mechanisms by which GSIs may exert anti-tumor effects and overcome resistance. | researchgate.netijbs.com |

| γ-secretase inhibitors have reached early-stage clinical trials for various cancers based on preclinical data. | Indicates the translation of preclinical rationale into clinical investigation. | ijbs.commdpi.com |

| Clinical GSIs show differential profiles of inhibition of various Notch substrates. | Suggests complexity in targeting Notch via pan-γ-secretase inhibition and the potential for substrate-specific effects. | embopress.org |

| Low concentrations of GSIs can stimulate production of Aβ42. | Illustrates potential off-target effects related to APP processing, a challenge in GSI development. | nih.gov |

| GSIs may cause side effects related to the inhibition of cleavage of multiple substrates involved in cell development and differentiation. | Underscores the challenge of broad γ-secretase inhibition due to its diverse substrate repertoire. | mdpi.comnih.govresearchgate.net |

Aberrant Notch Pathway Activation in Pathophysiological States

The Notch signaling pathway is a highly conserved system fundamental to numerous cellular processes, including cell fate determination, differentiation, proliferation, and survival. uni-freiburg.denih.govciteab.com Its precise regulation is essential for normal embryonic development and adult tissue homeostasis. uni-freiburg.denih.govciteab.com

However, dysregulation or aberrant activation of the Notch pathway is frequently implicated in the pathogenesis of various diseases. uni-freiburg.denih.govciteab.com A prominent area of research focuses on the role of aberrant Notch signaling in cancer. In many malignancies, uncontrolled Notch activation contributes to key hallmarks of cancer, such as enhanced cell proliferation, resistance to apoptotic signals, and the promotion of angiogenesis. uni-freiburg.denih.gov This aberrant signaling has been observed in a range of cancer types, including T-cell acute lymphoblastic leukemia, breast cancer, pancreatic cancer, and colorectal cancer. uni-freiburg.deuni-freiburg.denih.govguidetopharmacology.org Beyond oncology, dysfunctional Notch signaling has also been linked to cardiovascular disorders and certain neurodegenerative conditions. uni-freiburg.denih.govciteab.com Furthermore, aberrant Notch1 activation has been shown to induce albuminuria in glomerular endothelium, highlighting its role in kidney pathology. guidetopharmacology.org

Therapeutic Hypothesis of γ-Secretase Inhibition in Disease Models

Given the significant role of aberrant Notch signaling in driving various diseases, particularly cancer, targeting this pathway presents a compelling therapeutic strategy. uni-freiburg.denih.gov The hypothesis is that inhibiting the Notch pathway, often indirectly through the inhibition of γ-secretase, could mitigate disease progression in conditions characterized by its overactivation. uni-freiburg.denih.govguidetopharmacology.org

Preclinical studies have explored the therapeutic potential of γ-secretase inhibitors (GSIs), including this compound, in various disease models. Research in diverse cancer models, such as non-small cell lung cancer, colorectal cancer, hepatocellular carcinoma, prostate cancer, and breast cancer, has demonstrated that GSIs can impair cancer cell growth and tumor progression. uni-freiburg.demdpi.com These studies suggest that GSIs may exert their effects by inducing apoptosis and potentially promoting irreversible differentiation and cell cycle exit in tumor-initiating cells. mdpi.com Specifically, this compound has been utilized in advanced cancer research and has shown promise in preclinical Notch-dependent tumor models in rats, where it inhibited angiogenesis and led to tumor regression. Current time information in Magadi, KE.

The translation of this therapeutic hypothesis into clinical investigation led to a first-in-human phase I trial of this compound in patients with advanced cancer. glpbio.comnih.gov This study aimed to evaluate the compound's properties and activity in a clinical setting. glpbio.comnih.gov While comprehensive efficacy data from this early-phase trial are limited, some patients achieved stable disease, and evidence of pharmacologic inhibition of the Notch pathway was observed in at least one patient. nih.gov

The application of γ-secretase inhibition has also been investigated in the context of Alzheimer's disease due to γ-secretase's role in processing APP and generating amyloid-beta peptides. citeab.comncats.io However, the broad substrate specificity of γ-secretase, particularly its essential role in Notch signaling, has presented challenges in developing GSIs for Alzheimer's disease without causing mechanism-based toxicities related to Notch inhibition. citeab.comncats.io This underscores the complex nature of targeting γ-secretase and the importance of understanding its multifaceted biological roles.

Structure

3D Structure

Eigenschaften

IUPAC Name |

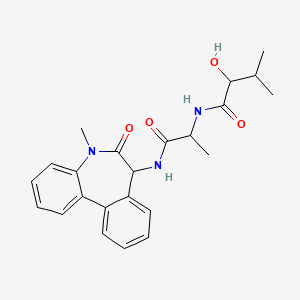

2-hydroxy-3-methyl-N-[1-[(5-methyl-6-oxo-7H-benzo[d][1]benzazepin-7-yl)amino]-1-oxopropan-2-yl]butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N3O4/c1-13(2)20(27)22(29)24-14(3)21(28)25-19-17-11-6-5-9-15(17)16-10-7-8-12-18(16)26(4)23(19)30/h5-14,19-20,27H,1-4H3,(H,24,29)(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JURYTIUJMYPBNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(C)C(=O)NC1C2=CC=CC=C2C3=CC=CC=C3N(C1=O)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Discovery and Preclinical Development Rationales of Ly900009

Historical Context of γ-Secretase Inhibitor Discovery

The discovery of γ-secretase inhibitors predates the full identification of the protease complex itself. nih.gov Early efforts in Alzheimer's disease drug discovery, recognizing the accumulation of amyloid-β (Aβ) peptides as a key pathological feature, focused on inhibiting the enzymes responsible for Aβ production, namely β-secretase and γ-secretase. innoprot.comnih.govnih.gov The realization that mutations linked to familial Alzheimer's disease altered Aβ production further fueled the search for secretase inhibitors. nih.gov

Initial cell-based screens successfully identified compounds that blocked Aβ formation, with many of these early leads targeting γ-secretase. nih.gov Transition state analog inhibitors, designed based on the predicted cleavage site within the amyloid precursor protein (APP) substrate, suggested that γ-secretase functions as an aspartyl protease. nih.govnih.gov This understanding, coupled with the observation of γ-secretase cleaving the transmembrane region of APP, led to the identification of presenilin as the catalytic component of the γ-secretase complex. nih.gov The discovery of familial Alzheimer's disease mutations in APP and presenilin solidified γ-secretase as a significant drug target. nih.gov

Beyond Alzheimer's disease, γ-secretase's involvement in the processing of other transmembrane proteins, notably Notch receptors, highlighted its broader biological significance. innoprot.comfrontiersin.orgnih.govgoogle.com The Notch signaling pathway is crucial for cell fate decisions, development, and tissue regeneration, and its aberrant activity has been linked to various cancers. oup.comtaylorfrancis.comnih.govresearchgate.netelifesciences.org This connection positioned γ-secretase inhibitors as potential therapeutic agents for oncology as well. oup.comresearchgate.nettaylorfrancis.com

Early γ-secretase inhibitors included compounds like the dipeptide analog DAPT and the aspartyl protease transition state mimic L-685,458, which demonstrated inhibition of Aβ production in cellular and in vivo models. nih.govnih.govpnas.org The development of more potent inhibitors followed, including compounds like LY-411,575 and the clinical candidate semagacestat (B1675699) (LY450139). nih.govymilab.com However, the clinical development of some early γ-secretase inhibitors for Alzheimer's disease faced challenges, partly due to on-target toxicities related to the inhibition of Notch signaling, which is essential for normal cellular processes. researchgate.netnih.gov This underscored the need for inhibitors with improved selectivity or alternative mechanisms of action, such as γ-secretase modulators. researchgate.netnih.govnih.gov

Identification of LY900009 as a Potent Small Molecule Inhibitor

This compound was identified as a potent, orally active, first-in-class inhibitor of Notch signaling through its selective inhibition of the γ-secretase protein. medchemexpress.comabmole.commedkoo.com Its development aimed to retain the potent in vitro Notch inhibitory activity observed with earlier generation inhibitors while potentially addressing associated complexities. rsc.org this compound has been shown to inhibit Notch signaling in tumor cell lines and endothelial cells with IC50 values ranging from 0.005 to 20 nM. medchemexpress.commedchemexpress.com

The identification of this compound as a potent γ-secretase inhibitor likely involved a systematic drug discovery process, building upon the knowledge gained from previous γ-secretase inhibitor research. This process typically involves the screening of large chemical libraries to find compounds that exhibit the desired inhibitory activity. pnas.org

Preclinical studies with this compound demonstrated its ability to inhibit plasma levels of amyloid-β peptide in a dose-dependent manner in relevant models, with significant inhibition observed at certain dose levels. medkoo.comncats.ioresearchgate.netnih.gov This finding aligns with γ-secretase's role in processing APP. Furthermore, preclinical data suggested that this compound could inhibit angiogenesis and induce tumor regression in Notch-dependent tumor models. medchemexpress.com These early findings provided the rationale for further investigation of this compound as a potential therapeutic agent, particularly in the context of cancers where Notch signaling is dysregulated. oup.comtaylorfrancis.commdpi.com

Early Stage Screening and Hit Identification Methodologies

The early stage screening and hit identification methodologies employed in the discovery of compounds like this compound are crucial for identifying molecules with desired biological activity from vast chemical libraries. These methodologies typically involve a combination of high-throughput screening approaches and computational strategies.

High-Throughput Screening (HTS) Approaches

High-Throughput Screening (HTS) is a widely used approach in early drug discovery that allows for the rapid screening of large numbers of compounds against a specific biological target. nih.govnih.govpnas.orgnih.govtandfonline.com For γ-secretase inhibitors, HTS has been instrumental in identifying initial hits. nih.govnih.govpnas.org

Biochemical assays for γ-secretase activity are designed to measure the enzyme's ability to cleave a specific substrate in a controlled in vitro environment. These assays are essential for identifying compounds that directly inhibit the catalytic activity of the γ-secretase complex. Various approaches have been developed for this purpose.

One common strategy involves using recombinant substrates that mimic the natural cleavage sites of γ-secretase substrates like APP or Notch. nih.govgoogle.com These substrates are often labeled to facilitate detection of the cleavage products. For example, assays have utilized biotinylated recombinant APP substrates and antibodies that specifically recognize the cleaved products, such as Aβ peptides. nih.govpnas.org Detection methods like electrochemiluminescence (ECL) or AlphaLISA have been employed to quantify the amount of cleaved product, with a decrease in signal indicating γ-secretase inhibition. pnas.org

Miniaturized assay formats, such as 384-well or 1536-well plates, have been developed to increase the throughput of these biochemical screens, making them amenable to HTS of large chemical libraries. nih.govgoogle.com These assays can be robust, with good Z' factors indicating their suitability for screening. nih.gov

Cell-based assays are critical for evaluating the functional consequences of γ-secretase inhibition, particularly on the Notch signaling pathway in a more physiologically relevant context. These assays measure the effect of compounds on Notch receptor cleavage and the subsequent activation of downstream signaling.

One approach involves using cell lines engineered to express Notch receptors or components of the Notch pathway and a reporter gene whose expression is driven by Notch signaling. nih.govresearchgate.netplos.org For example, cell lines with a Notch response element driving the expression of a reporter like beta-lactamase (BLA) or luciferase have been used. nih.govresearchgate.netplos.org Inhibition of γ-secretase prevents the cleavage of the Notch receptor and the release of the Notch intracellular domain (NICD), which is required for activating the reporter gene. nih.gov A decrease in reporter activity in the presence of a compound indicates inhibition of Notch signaling. nih.govresearchgate.net

These cell-based assays can be adapted for HTS, allowing for the screening of numerous compounds for their ability to inhibit Notch pathway activation. nih.govplos.org They provide a valuable tool for identifying compounds that modulate Notch signaling, which can include direct γ-secretase inhibitors or compounds affecting other components of the pathway. nih.govplos.org

Computational virtual screening strategies play an increasingly important role in drug discovery by allowing for the in silico evaluation of large chemical databases to identify potential hits before experimental screening. nih.govbiorxiv.orgspringernature.comresearchgate.net These methods can help prioritize compounds for HTS, potentially reducing the time and cost of drug discovery.

For γ-secretase inhibitors and modulators, virtual screening approaches have been developed and evaluated. nih.govbiorxiv.orgspringernature.comresearchgate.net These strategies often utilize structural information about γ-secretase, when available, or rely on the properties of known inhibitors and modulators. nih.govacs.org

Docking-based screening involves computationally predicting how small molecules might bind to the active site or other relevant sites on the γ-secretase complex. nih.govbiorxiv.orgacs.org Pharmacophore-based screening uses models that represent the key chemical features necessary for a molecule to interact with the target. nih.govspringernature.com By searching chemical databases for molecules that fit these criteria, potential binders and inhibitors can be identified. nih.govspringernature.com

Studies have evaluated the effectiveness of different virtual screening strategies, sometimes combining pharmacophore-based and docking-based approaches in multi-stage screens. nih.gov These computational methods can help identify novel chemical scaffolds with predicted activity against γ-secretase, which can then be experimentally validated. nih.govbiorxiv.org

Table 1: IC50 Values of this compound

| Target | Assay Type | IC50 (nM) | Source |

| Notch signaling | Cell-based | 0.005-20 | medchemexpress.commedchemexpress.com |

| Aβ | Not specified | 10.9-12.1 | medkoo.comncats.io |

| Notch | Not specified | 14.1 | medkoo.comncats.io |

| γ-secretase | Not specified | 0.27 | ncats.io |

Note: IC50 values can vary depending on the specific assay conditions and cell lines used.

Table 2: Examples of Screening Methodologies

| Methodology | Description | Application in γ-Secretase Inhibitor Discovery |

| Biochemical Assays | Measure enzyme activity using purified enzyme and labeled substrates. | Quantifying γ-secretase cleavage of substrates like APP or Notch fragments and identifying compounds that inhibit this activity. nih.govnih.govpnas.org |

| Cell-Based Assays for Notch Inhibition | Utilize cell lines with Notch pathway reporters to measure the functional impact of compounds on signaling. | Identifying compounds that block Notch receptor cleavage and downstream transcriptional activation. nih.govresearchgate.netplos.org |

| High-Throughput Screening (HTS) | Automated screening of large chemical libraries using miniaturized assay formats. | Rapid identification of initial hit compounds with activity in biochemical or cell-based assays. nih.govnih.govpnas.orgnih.gov |

| Computational Virtual Screening | In silico methods (docking, pharmacophore modeling) to predict potential active compounds. | Prioritizing compounds for experimental screening and identifying novel chemical scaffolds. nih.govbiorxiv.orgspringernature.comresearchgate.net |

Cell-Based Assays for Notch Pathway Inhibition

Lead Compound Optimization Principles

Lead compound optimization is a critical phase in drug discovery that focuses on refining the properties of a promising lead structure to enhance its suitability as a drug candidate. The primary goal is to achieve an optimal balance of potency, target selectivity, pharmacokinetic properties, and reduced toxicity. This involves systematic structural modifications guided by structure-activity relationships (SAR).

Principles applied in lead optimization generally include:

Improving Potency and Selectivity: Modifying the chemical structure to enhance binding affinity and specificity for the intended biological target while minimizing activity against off-targets. SAR studies are fundamental in identifying which structural elements contribute to activity and selectivity.

Optimizing Pharmacokinetic Properties: Adjusting the molecule's structure to improve its absorption, distribution, metabolism, and excretion (ADME) profile. This can involve modifying functional groups to influence solubility, permeability, metabolic stability, and plasma protein binding.

Reducing Toxicity: Identifying and mitigating structural features associated with undesirable side effects or toxicity. This often involves modifying or removing problematic functional groups or scaffolds.

In the context of γ-secretase inhibitors like this compound, lead optimization efforts would have focused on improving these parameters. While specific detailed structural modifications made during the optimization of the initial this compound lead are not extensively detailed in the public domain search results, general principles and some specific challenges can be inferred.

Information suggests that the biotransformation of this compound occurs primarily through oxidation of a specific aliphatic tail (HVA residue), with in vitro studies indicating involvement of CYP3A4 in its metabolism. The formation of multiple in vitro active metabolites and diastereomeric metabolites across species was observed, along with the compound being primarily metabolized by CYP3A4. These metabolic characteristics would have been key considerations during optimization. Objectives for developing subsequent inhibitors included alleviating developmental complexities associated with this residue and achieving predictable and consistent pharmacokinetic profiles. This highlights the principle of modifying the structure to improve metabolic stability and reduce the formation of potentially problematic metabolites, thereby aiming for more controlled pharmacokinetics.

Lead optimization also involves evaluating physicochemical properties such as solubility and lipophilicity, as these impact ADME. While specific data on the optimization of these properties for this compound itself were not extensively found, a presentation abstract mentions the solubility of this compound and notes that a subsequent compound showed notably improved solubility. This suggests that solubility was a property targeted for improvement during the optimization process for this class of inhibitors.

The process of lead optimization for compounds like this compound would have involved iterative cycles of chemical synthesis, in vitro and in vivo testing to assess changes in potency, selectivity, ADME properties, and preliminary toxicity, guided by SAR to identify structural modifications that conferred beneficial properties.

Molecular and Biochemical Characterization of Ly900009

Mechanism of Action of LY900009

This compound functions primarily by inhibiting the activity of the gamma-secretase protein complex, a key enzyme in the Notch signaling cascade.

Selective Inhibition of γ-Secretase Protein

This compound is described as a first-in-class inhibitor of Notch signaling that acts via the selective inhibition of the γ-secretase protein (GSI). medchemexpress.commedchemexpress.com Gamma-secretase is a multimeric aspartyl protease responsible for cleaving the membrane-spanning regions of several proteins, including the Notch receptor and amyloid precursor protein (APP). medchemexpress.com By selectively inhibiting this enzyme, this compound interferes with the normal processing of its substrates. medchemexpress.commedchemexpress.com

Impact on Notch Receptor Cleavage and Intracellular Domain (NICD) Release

The Notch signaling pathway is initiated by the binding of a ligand to the Notch receptor on an adjacent cell. aacrjournals.orgnih.gov This interaction triggers a series of proteolytic cleavages of the Notch receptor. aacrjournals.orgpatsnap.com The first cleavage (S2) is mediated by ADAM family proteases. aacrjournals.orgnih.govmdpi.com The subsequent and crucial cleavage (S3) occurs within the transmembrane domain and is catalyzed by the gamma-secretase complex. aacrjournals.orgnih.govmdpi.commdpi.com This S3 cleavage releases the Notch intracellular domain (NICD) from the cell membrane. aacrjournals.orgnih.govmdpi.commdpi.com The NICD is the active form of the receptor and translocates to the nucleus to regulate gene expression. nih.govpatsnap.commdpi.commdpi.com

As a gamma-secretase inhibitor, this compound prevents this critical S3 cleavage of the Notch receptor. nih.govmdpi.com By blocking the activity of gamma-secretase, this compound effectively inhibits the release of the NICD. nih.govmdpi.comcancer-research-network.com This disruption in NICD release is a primary mechanism by which this compound inhibits Notch signaling. nih.govmdpi.comcancer-research-network.com

Influence on Downstream Notch Target Gene Expression (e.g., Hes1)

Upon its release, the NICD translocates to the nucleus and forms a complex with DNA-binding proteins, such as RBP-J (also known as CSL or CBF1) and MAML. nih.govpatsnap.commdpi.commdpi.com This complex acts as a transcriptional activator, promoting the expression of downstream Notch target genes. nih.govpatsnap.commdpi.commdpi.com Key target genes of the Notch pathway include members of the HES (hairy/enhancer of split) and HEY families, such as Hes1. nih.govpatsnap.commdpi.commdpi.comtaylorandfrancis.com

Inhibition of gamma-secretase by compounds like this compound leads to a reduction in NICD release and nuclear translocation. Consequently, this results in decreased activation of Notch target genes. Studies with other gamma-secretase inhibitors have shown decreased expression of Hes1, a downstream effector of Notch signaling, in various cell lines. nih.govmdpi.comresearchgate.net While direct experimental data specifically detailing this compound's influence on Hes1 expression was not extensively available in the provided snippets, its mechanism as a GSI strongly implies a similar inhibitory effect on downstream Notch target genes like Hes1, consistent with the known function of this class of inhibitors. nih.govmdpi.comtaylorandfrancis.com

Quantitative Characterization of this compound Activity

The activity of this compound has been quantitatively assessed through the determination of its inhibitory concentrations in cellular models and its potency against gamma-secretase.

Determination of Half Maximal Inhibitory Concentrations (IC50) for Notch Signaling in Cellular Models

The half maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. For this compound, IC50 values have been determined to quantify its effectiveness in inhibiting Notch signaling in various cellular models.

This compound has been shown to inhibit Notch signaling in tumor cell lines and endothelial cells with IC50 values ranging from 0.005 to 20 nM. medchemexpress.commedchemexpress.comprobechem.com Another source reports an IC50 of 14.1 nM for Notch inhibition. medkoo.comtargetmol.com These values indicate that this compound is a potent inhibitor of Notch signaling in cellular contexts.

Here is a table summarizing the reported IC50 values for Notch signaling inhibition:

| Cellular Model / Target | IC50 Range (nM) | Source |

| Tumor cell lines and endothelial cells | 0.005 - 20 | medchemexpress.commedchemexpress.comprobechem.com |

| Notch signaling | 14.1 | medkoo.comtargetmol.com |

Assessment of γ-Secretase Inhibition Potency

Here is a table summarizing the reported IC50 values for gamma-secretase inhibition:

| Target / Assay | IC50 (nM) | Source |

| γ-secretase | 0.27 | ncats.io |

| Aβ production (mediated by γ-secretase) | 10.9 - 12.1 | medkoo.com |

Specificity and Selectivity Profiling of this compound

Specificity and selectivity are critical aspects of drug characterization to understand potential on-target and off-target effects. For GSIs like this compound, assessing their impact on various γ-secretase substrates and other cellular targets is essential due to the enzyme's role in processing multiple proteins mdpi.commdpi.com.

Evaluation of Off-Target Interactions through Broad Panel Screening

While detailed broad panel screening data specifically for this compound across a vast array of targets were not extensively detailed in the provided search results, the general challenge with GSIs is their potential to affect multiple γ-secretase substrates beyond the intended target (e.g., Notch in cancer or APP in Alzheimer's disease) mdpi.commdpi.com. Gamma-secretase cleaves numerous type-I membrane proteins, including APP, Notch receptors, and Erb-B4 rsc.org. The broad distribution and diverse effects of Notch1 signaling itself can lead to off-target toxicity in normal tissues, such as gastrointestinal disorders researchgate.netaacrjournals.org.

Another GSI, PF-03084014, was evaluated across a broad panel of other proteases, receptors, ion channels, and kinases and generally failed to show significant activity (<1 µmol/L) against this broad panel researchgate.net. While this specific data is for a different GSI, it illustrates the type of broad panel screening conducted to assess off-target interactions. The on-target inhibition of Notch signaling by GSIs can result in severe gastrointestinal side effects, which may be exacerbated by additional off-target effects mdpi.com.

Comparative Analysis with Other γ-Secretase Inhibitors

This compound is one of several γ-secretase inhibitors that have been investigated, particularly in the context of cancer and Alzheimer's disease mdpi.combiologists.commdpi.com. Other GSIs mentioned include RO4929097, crenigacestat (B606810) (LY3039478), DAPT, Avagacestat, MK-0752, Nirogascestat, Begacestat, Semagacestat (B1675699), LY-411,575, BMS-986115, and PF-03084014 mdpi.comfrontiersin.orgresearchgate.netbiologists.commdpi.com.

Comparative analyses indicate that clinical GSIs are not pharmacologically or functionally equivalent embopress.org. They exhibit differential profiles of inhibition across various Notch substrates, with some even enhancing the cleavage of certain Notch substrates at concentrations where Notch1 cleavage is inhibited embopress.org. This suggests that the extent of Notch1 inhibition may not be the sole determinant of anti-tumor activity for all GSIs embopress.org.

For example, RO4929097 is described as a potent and selective inhibitor of gamma-secretase with >100-fold selectivity with respect to 75 other proteins of various types researchgate.net. It inhibits Notch processing and reduces the expression of the Notch transcriptional target gene Hes1 researchgate.net. Crenigacestat (LY3039478) might have some selectivity for inhibiting the processing of NOTCH1 biologists.com.

The differential effects and potential for off-target modulation of other γ-secretase substrates highlight the complexity in developing and characterizing GSIs. The varied pharmacological properties and functional effects observed among different clinical GSIs underscore the need for comprehensive profiling of each compound embopress.org.

Here is a summary of IC50 values for this compound:

| Target | IC50 (nM) | Source |

| Aβ production | 10.9–12.1 | medkoo.comncats.io |

| Notch signaling | 14.1 | medkoo.comncats.io |

| γ-secretase | 0.27 | ncats.iorsc.org |

Preclinical Research Methodologies and Findings for Ly900009

In Vitro Research Methodologies and Cellular Studies

In vitro studies are fundamental to understanding the direct effects of a compound on cells and validating its molecular target. For LY900009, these studies have primarily focused on its ability to inhibit Notch signaling in various cellular contexts relevant to disease.

Cell Culture Models and Systems

Cell culture models provide controlled environments to investigate the biological activity of this compound. Different cell types are utilized to assess the compound's effects on Notch pathway inhibition and downstream cellular processes.

Tumor cell lines are extensively used to study the impact of Notch inhibition on cancer cell growth, survival, and differentiation medkoo.comresearchgate.netrsc.org. This compound has been shown to inhibit Notch signaling in various tumor cell lines probechem.commedchemexpress.com. These studies typically involve treating cancer cells with this compound at different concentrations and assessing the resulting changes in Notch pathway activity, often measured by the levels of cleaved Notch receptors or the expression of Notch target genes like HES1 nih.govmdpi.com. The inhibitory potency of this compound in tumor cell lines has been quantified, demonstrating its ability to suppress Notch signaling at nanomolar concentrations probechem.commedchemexpress.com.

Notch signaling plays a crucial role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis oncotarget.com. Endothelial cell models, such as human umbilical vein endothelial cells (HUVECs), are used to investigate the effects of Notch inhibitors on endothelial cell function researchgate.net. This compound has been studied in endothelial cell models, where it demonstrated inhibitory effects on Notch signaling probechem.commedchemexpress.com. These investigations contribute to understanding how this compound might impact the tumor microenvironment by affecting the vasculature oncotarget.com.

Cancer stem cells (CSCs) are a subpopulation of cancer cells believed to drive tumor initiation, progression, and resistance to therapy oncotarget.comsigmaaldrich.com. The Notch pathway is implicated in maintaining the stem-like properties of CSCs researchgate.netsigmaaldrich.com. Gamma-secretase inhibitors, including this compound, have been explored for their potential to target CSCs by inducing differentiation or inhibiting their self-renewal capacity nih.govijbs.com. While specific detailed findings for this compound in cancer stem cell assays were not extensively detailed in the provided information, the application of GSIs in such assays is a recognized approach to assess their impact on this critical tumor cell population medkoo.comnih.govresearchgate.netijbs.comoncotarget.com. These assays often involve evaluating the ability of cells to form spheres in non-adherent culture conditions, a characteristic of CSCs sigmaaldrich.com.

Investigations in Endothelial Cell Models

Biochemical Assays for Molecular Target Validation

Biochemical assays are employed to confirm the direct interaction of this compound with its molecular target, gamma-secretase, and to characterize the nature of this interaction.

While detailed methodologies of specific receptor binding assays for this compound were not provided, the compound's mechanism of action involves the inhibition of the gamma-secretase complex, which is responsible for cleaving Notch receptors nih.govnih.govaacrjournals.orgmdpi.com. Functional assays, such as those measuring the inhibition of Notch cleavage or the reduction in NICD levels, serve as a form of target validation, demonstrating that this compound interferes with the enzymatic activity of gamma-secretase. In vitro studies have determined the potency of this compound in inhibiting Notch signaling, providing quantitative data on its interaction with the pathway probechem.commedchemexpress.commedkoo.com.

Detailed Research Findings (IC50 Values):

Preclinical in vitro studies have established the inhibitory potency of this compound against Notch signaling and amyloid-beta (Aβ) production, another substrate of gamma-secretase medkoo.com. The half-maximal inhibitory concentration (IC50) is a common measure used in these studies to indicate the concentration of a compound required to inhibit a biological process by half. The reported IC50 values for this compound in in vitro settings highlight its potency as a gamma-secretase inhibitor affecting Notch signaling.

Here is a summary of reported in vitro IC50 values for this compound:

| Target/Cell Type | IC50 (nM) | Source |

| Notch signaling (Tumor cell lines) | 0.005-20 | probechem.commedchemexpress.com |

| Notch signaling (Endothelial cells) | 0.005-20 | probechem.commedchemexpress.com |

| Aβ | 10.9-12.1 | medkoo.com |

| Notch | 14.1 | medkoo.com |

These findings demonstrate that this compound effectively inhibits Notch signaling in relevant in vitro models, supporting its development as a Notch pathway inhibitor.

Enzyme Activity Assays

Enzyme activity assays are fundamental tools in drug discovery to measure the impact of a compound on the activity of a specific enzyme. bellbrooklabs.com For this compound, which functions as a γ-secretase inhibitor, enzyme activity assays are critical for quantifying its inhibitory potency against this enzyme. These assays typically involve incubating the enzyme with a substrate in the presence of varying concentrations of the inhibitor and measuring the resulting enzymatic activity. bellbrooklabs.comexplorationpub.com A decrease in enzyme activity in the presence of the compound indicates inhibition. The half-maximal inhibitory concentration (IC50) is a key parameter determined from these assays, representing the concentration of the inhibitor required to reduce the enzyme activity by half. bellbrooklabs.com Studies have shown that this compound inhibits γ-secretase, which is responsible for the cleavage of several proteins, including Notch receptors and amyloid-β peptide. medchemexpress.commedkoo.com The inhibition of γ-secretase by this compound has been reported with IC50 values in the low nanomolar range for both amyloid-β and Notch cleavage. medchemexpress.commedkoo.com

| Target Enzyme | IC50 (nM) |

| γ-secretase (Amyloid-β cleavage) | 10.9–12.1 medkoo.com |

| γ-secretase (Notch cleavage) | 14.1 medkoo.com |

Cell-Based Functional Assays

Cell-based functional assays are widely used in preclinical research to assess the effects of compounds on living cells, providing a more biologically relevant context than enzyme activity assays alone. bmglabtech.com These assays measure various cellular processes such as proliferation, viability, apoptosis, and the modulation of signaling pathways. bmglabtech.combdbiosciences.com

Proliferation and Viability Assays

Cell proliferation and viability assays are essential for determining if a compound affects the growth or survival of cells. bmglabtech.combdbiosciences.comnih.gov Cell viability assays measure the number of healthy cells in a population, often by assessing metabolic activity, ATP production, or membrane integrity. bmglabtech.comnih.govnuchemsciences.com Proliferation assays quantify the increase in cell number over time, reflecting the rate of cell division. bmglabtech.combdbiosciences.com this compound has been shown to inhibit Notch signaling in tumor cell lines and endothelial cells, which can impact cell proliferation and viability. medchemexpress.com Inhibition of Notch signaling is a known strategy to reduce the growth and proliferation of cancer cells. nih.gov

Apoptosis Induction Studies

Apoptosis, or programmed cell death, is a critical process in development and disease, and inducing apoptosis in cancer cells is a common goal of therapeutic agents. nih.govoncolines.com Apoptosis induction studies evaluate the ability of a compound to trigger this process. nih.govoncolines.com Methods for detecting apoptosis include measuring caspase activation, assessing changes in cell membrane integrity (such as Annexin V binding), and analyzing nuclear morphology. bdbiosciences.comnih.govoncolines.com Preclinical studies with γ-secretase inhibitors, including this compound, have suggested that their anti-cancer efficacy may be partly attributed to the induction of apoptosis in tumor cells. nih.govijbs.com

Reporter Gene Assays for Pathway Activity

Reporter gene assays are cell-based tools used to monitor the activity of specific signaling pathways or the transcriptional regulation of genes. promega.robpsbioscience.compromega.es These assays involve introducing a genetic construct into cells where the expression of a "reporter gene" (such as luciferase or secreted alkaline phosphatase) is controlled by a promoter or response element that is activated or repressed by the pathway of interest. promega.robpsbioscience.compromega.esthermofisher.comberthold.com Changes in reporter gene expression, measured by detecting the reporter protein's activity or luminescence, indicate modulation of the pathway. promega.ropromega.esberthold.com Given that this compound inhibits Notch signaling, reporter gene assays designed to measure Notch pathway activity (e.g., using a RBP-Jκ-responsive promoter) would be relevant to assess the compound's functional impact on this pathway in a cellular context. purdue.eduresearchgate.net

High-Content Imaging and Analysis for Phenotypic Effects

High-content imaging (HCI) and analysis is a powerful technique that combines automated microscopy with sophisticated image analysis software to extract quantitative data on multiple cellular features simultaneously. thermofisher.comcriver.comthemiamiproject.orgnih.govbiorxiv.org This allows for the comprehensive profiling of cellular phenotypes in response to compound treatment. thermofisher.comcriver.comthemiamiproject.orgbiorxiv.org HCI can measure various parameters, including cell morphology, the distribution of organelles, protein localization, and cytoskeletal structure. thermofisher.comthemiamiproject.org Techniques like Cell Painting, a specific HCI assay, use fluorescent dyes to label different cellular compartments, enabling the extraction of thousands of morphological features. thermofisher.comthemiamiproject.orgbiorxiv.org HCI can be used to identify subtle phenotypic changes induced by this compound that may not be detected by simpler assays and can provide insights into the compound's mechanism of action and off-target effects. thermofisher.comcriver.comthemiamiproject.org

Investigations into Signaling Pathway Modulation

This compound is primarily known for its inhibitory effect on the Notch signaling pathway through the inhibition of γ-secretase. medchemexpress.comnih.govmedkoo.com The Notch pathway is a highly conserved cell signaling system involved in various cellular processes, including cell fate determination, proliferation, differentiation, and apoptosis. nih.govpurdue.eduresearchgate.netnih.gov Aberrant Notch signaling is implicated in several diseases, including cancer. nih.govpurdue.eduresearchgate.netnih.gov Investigations into the modulation of this pathway by this compound involve assessing the levels of Notch pathway components and downstream targets after treatment. This can include measuring the cleavage of Notch receptors, the nuclear translocation of the Notch intracellular domain (NICD), and the expression of Notch target genes such as Hes and Hey family members, cyclin D1, and c-myc. nih.govpurdue.edu Techniques used for these investigations include Western blotting, quantitative PCR, and reporter gene assays. promega.robpsbioscience.compromega.espurdue.edu Preclinical studies have demonstrated that this compound inhibits Notch signaling in various cell lines. medchemexpress.com

Gene Expression Analysis (e.g., RT-qPCR, RNA-seq)

Gene expression analysis techniques, such as real-time quantitative polymerase chain reaction (RT-qPCR) and RNA sequencing (RNA-seq), are employed to evaluate the impact of this compound on the transcription of genes regulated by the Notch signaling pathway. Since NICD acts as a transcription factor, inhibiting its production with this compound is expected to alter the expression of its target genes.

Immunohistochemical Analysis for Target Inhibition Evidence

Immunohistochemical (IHC) analysis is a valuable technique used to visualize the presence and localization of specific proteins within tissue samples. In preclinical studies of this compound, IHC has been utilized to provide visual evidence of Notch signaling inhibition in tissues, particularly in tumor samples and normal tissues affected by Notch inhibition.

IHC analysis can demonstrate the reduction of NICD levels within cells in response to this compound treatment researchgate.netresearchgate.net. This provides spatial information about where the drug's target is being inhibited. For example, IHC analysis has shown evidence of inhibition of Notch signaling by this compound in both rat models and patient samples researchgate.netresearchgate.net. This method can complement Western blotting by showing the distribution of protein expression changes within a tissue context.

Combinatorial In Vitro Research Strategies

In vitro research strategies often involve combining a therapeutic agent with other drugs to investigate potential synergistic effects, identify combination partners to overcome resistance, or reduce effective concentrations. For gamma-secretase inhibitors like this compound, combinatorial approaches in vitro are explored to enhance their anti-tumor activity.

Preclinical studies have investigated the combination of GSIs with various other therapeutic agents in vitro to assess their combined effects on cancer cell proliferation, apoptosis, and differentiation nih.govbiorxiv.org. These combinations can include chemotherapy agents, targeted therapies, or other signaling pathway inhibitors. The rationale behind such combinations often stems from the understanding that Notch signaling can interact with or compensate for other pathways involved in cancer progression and drug resistance nih.govbiorxiv.org. While specific detailed in vitro combination data for this compound were not extensively provided, the principle of evaluating GSIs in combination is a common preclinical strategy to identify potentially more effective treatment regimens nih.govbiorxiv.org.

In Vivo Research Approaches and Animal Models

In vivo studies using animal models are essential for evaluating the efficacy of this compound in a complex biological system and assessing its effects on tumor growth and progression.

Establishment of Preclinical Disease Models

Preclinical disease models are established to mimic human diseases, allowing researchers to study disease mechanisms and evaluate potential therapies in a living organism. In oncology research, various animal models are used, with xenograft tumor models being particularly common for evaluating novel anti-cancer agents like this compound.

Xenograft Tumor Models for Oncology Research

Xenograft tumor models involve the transplantation of human cancer cells or tumor tissue into immunocompromised mice fda.goviitri.org. These models allow for the study of human tumor growth and response to therapy in an in vivo setting. Xenograft models are widely used in preclinical oncology research to assess the anti-tumor efficacy of investigational drugs researchgate.netbiorxiv.orgfda.goviitri.orguni-mainz.desci-hub.sefrontiersin.org.

Genetically Engineered Mouse Models

Genetically engineered mouse models (GEMMs) are valuable tools in cancer research, offering advantages over cell inoculation models by developing de novo tumors in an immune-proficient microenvironment, more closely mimicking human cancer development and heterogeneity. embopress.orgnih.govcrownbio.com GEMMs have been successfully used to validate drug targets and assess therapy efficacy. embopress.orgnih.gov While the search results mention GEMMs in the context of cancer research and Notch signaling, specific details on the use of GEMMs for this compound studies were not extensively detailed, although one source mentions a SmoA1 mouse model revealing Notch signaling's criticality for growth, which was inhibited by this compound. uni-mainz.de GEMMs are well-suited for mechanism of action studies due to the spontaneous nature of tumor development. crownbio.com

Rat Models for Mechanistic Studies

Rat models are commonly used experimental animals that offer advantages for modeling human diseases and studying responses to therapeutic agents. oncodesign-services.com Rat cancer models can better mimic human pathology than some mouse models and are considered highly appropriate for evaluating anti-angiogenesis and vascular-targeted drugs. oncodesign-services.com The tumor stromal component is generally higher in rat models compared to mouse models. oncodesign-services.com this compound has been evaluated in rat models, with one study showing inhibition of angiogenesis through the formation of leaky vasculature and tumor regression in Notch-dependent tumor models after oral administration. medchemexpress.com Immunohistochemical analysis in a rat model demonstrated the effect of this compound on the gastrointestinal tract, consistent with inhibition of the Notch pathway. researchgate.netresearchgate.net Rat models for osteoporosis have also been developed and utilized in research. bienta.net

Evaluation of this compound in Animal Models

Preclinical evaluation of this compound in animal models has focused on its impact on tumor growth, angiogenesis, and specific cellular functions.

This compound has demonstrated the ability to inhibit tumor growth and induce tumor regression in preclinical models. In a xenograft tumor model, this compound dose-dependently inhibited Notch cleavage and induced apoptosis. researchgate.net Tumor regression was observed in Notch-dependent tumor models treated with this compound. medchemexpress.comresearchgate.net Preclinical data with GSIs, including this compound, have shown promising anti-cancer efficacy in various tumor types by impairing cell growth and tumor progression. researchgate.netijbs.comaacrjournals.org

Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and progression. plos.orgplos.org The Notch pathway is involved in angiogenesis, interacting with VEGF signaling. frontiersin.orgcnic.es this compound has been shown to inhibit angiogenesis in animal models. medchemexpress.comresearchgate.net This inhibition is associated with the formation of leaky vasculature, which may contribute to its anti-tumor activity. medchemexpress.comresearchgate.net Rat models are considered highly appropriate for the evaluation of anti-angiogenesis and vascular-targeted drugs. oncodesign-services.com

This compound has been investigated for its effects on osteoclast formation. Osteoclasts are involved in bone resorption, and their excessive activity contributes to conditions like osteoporosis. nih.gov Studies have evaluated the suppressive effect and potential molecular mechanisms of this compound on RANKL-induced osteoclastogenesis both in vitro and in vivo. researchgate.net this compound treatment effectively reduced osteoclast formation in a dose-dependent manner in vitro. researchgate.net In vivo experiments demonstrated the inhibitory effect of this compound on LPS-induced bone resorption. researchgate.net

In Vivo Osteoclast Formation Data (Illustrative based on search findings):

| Treatment Group | Osteoclast Number (Relative) | Bone Resorption |

| Control | High | High |

| This compound | Reduced | Inhibited |

Study of Angiogenesis Inhibition and Vasculature Modulation

Methodologies for In Vivo Sample Analysis

Analyzing samples from in vivo studies is critical for understanding the effects of compounds like this compound. Various methodologies are employed for this purpose. Immunohistochemical analysis has been used to demonstrate the inhibition of Notch signaling by this compound in rat gastrointestinal tissue samples. researchgate.netresearchgate.net Ex vivo assessment of drug activity in patient tumor cells using methods like fluorometric microculture cytotoxicity assay (FMCA) can provide insights, although this is applied to human samples rather than directly in vivo animal samples. clinisciences.com However, the principles of analyzing cellular responses and biomarkers are relevant. Quantitative proteomics, including techniques like Stable Isotope Labeling of Amino Acids in Culture (SILAC) combined with mass spectrometry (MS), can be applied to analyze protein levels and modifications in murine tissues from in vivo studies, providing a deep understanding of proteomic alterations. nih.gov Micro-computed tomography (micro-CT) and histological analysis are used to evaluate bone structure and osteoclast formation in bone samples from animal models. nih.govresearchgate.netnih.gov For assessing vasculature, techniques such as using polymerizing intravascular contrast medium (Microfil) combined with micro-CT allow for ex vivo visualization and quantification of vessel structural features. plos.org While in vivo imaging techniques like contrast-enhanced ultrasound or MRI exist, ex vivo analyses often provide higher resolution for detailed structural quantification. plos.org Methods for measuring enzyme activity ex vivo and in vivo, including optical, magnetic resonance, and mass spectrometry approaches, are also relevant for analyzing the biochemical impact of a compound. researchgate.net

Immunohistochemistry and Immunofluorescence

Immunohistochemistry (IHC) and immunofluorescence (IF) are vital molecular techniques utilized in preclinical research to detect and visualize specific proteins or antigens within tissue sections. These methods allow researchers to determine the spatial localization of target proteins at the cellular and subcellular levels, providing insights into the biological effects of a compound within the complex tissue microenvironment. In the preclinical evaluation of this compound, IHC has been employed to provide evidence of Notch signaling inhibition in target tissues.

A key application of IHC in this compound preclinical studies involved assessing its impact on the gastrointestinal tract. Notch signaling plays a crucial role in maintaining intestinal homeostasis, and its inhibition can lead to characteristic changes in tissue morphology, including increased glandular mucin production. Immunohistochemical analysis in a rat model treated with this compound demonstrated effects on the gastrointestinal tract wikipedia.orgwikipedia.org. These findings were compared with observations in patient samples, where markedly increased glandular mucin consistent with pharmacologic inhibition of the Notch pathway was observed in one patient sample wikipedia.orgnih.gov. This increase in glandular mucin, detected via IHC, served as a pharmacodynamic marker providing evidence of this compound's on-target activity in tissues.

| Tissue Type | Species | Observed Effect (via IHC) | Relevance to Notch Inhibition | Source |

| Gastrointestinal Tract | Rat | Effects observed | Consistent with inhibition | wikipedia.orgwikipedia.org |

| Gastrointestinal Tract | Human | Markedly increased mucin | Consistent with inhibition | wikipedia.orgnih.gov |

Beyond assessing direct Notch inhibition markers, IHC and IF are broadly applicable in preclinical studies of gamma-secretase inhibitors (GSIs) like this compound to evaluate various cellular processes affected by Notch signaling and other gamma-secretase substrates. These methodologies can be used to:

Assess proliferation: Markers such as Ki67 or PCNA can be detected via IHC to evaluate the rate of cell division in tissues, which may be altered by this compound treatment in tumor models wikipedia.org.

Evaluate apoptosis: Detection of cleaved caspases or TUNEL staining through IHC or IF can indicate the induction of programmed cell death, a potential anti-tumor mechanism of GSIs wikidata.org.

Study angiogenesis: Endothelial cell markers like CD31 can be visualized using IHC to assess changes in blood vessel formation within tumors, as Notch signaling is involved in angiogenesis wikipedia.orgidrblab.net.

Investigate differentiation: As GSIs are believed to induce cancer stem-like cell differentiation, IHC/IF could be used to examine the expression of differentiation markers in tissue samples wikidata.org.

The ability of IHC and IF to provide spatial information on protein expression within the tissue context is invaluable for understanding the heterogeneous effects of this compound in preclinical models and clinical samples wikipedia.orgwikipedia.org. Multiplex IHC/IF techniques allow for the simultaneous detection of multiple biomarkers in a single tissue section, enabling comprehensive analysis of complex cellular interactions and the tumor microenvironment wikipedia.orgwikipedia.org.

Molecular Biomarker Assessment in Tissues

Molecular biomarker assessment in tissues involves the measurement and analysis of biological molecules (such as proteins, nucleic acids, or metabolites) that indicate a biological state or response to a treatment. For this compound, a GSI targeting Notch signaling, the assessment of relevant molecular biomarkers in tissue samples is crucial for understanding its pharmacodynamic effects and identifying potential predictors of response.

As a γ-secretase inhibitor, this compound affects the cleavage of Notch receptors, preventing the release and nuclear translocation of the Notch intracellular domain (NICD), which is essential for activating Notch-regulated genes wikidata.orgncats.io. Therefore, assessing the levels of NICD or the expression of downstream Notch target genes (such as Hes1) in tissue samples using techniques like western blotting, qPCR, or IHC/IF serves as a direct measure of Notch pathway inhibition wikidata.orgncats.io.

Beyond Notch, γ-secretase cleaves a variety of other transmembrane proteins that function as signaling molecules, including ErbB4, CD44, Cadherins, VEGFR1, IGF1R, and MUC1 ncats.io. These substrates are involved in diverse cellular processes relevant to cancer progression, such as cell fate determination, adhesion, and growth factor signaling ncats.io. Changes in the cleavage, localization, or expression of these proteins or their intracellular domains in tissues following this compound administration can be assessed as molecular biomarkers. For instance, CD44 undergoes γ-secretase cleavage to release an intracellular domain (CD44-ICD) that can translocate to the nucleus and influence signaling pathways ncats.io. Evaluating nuclear CD44-ICD levels in tissue samples could be a relevant biomarker study for this compound.

Preclinical studies of GSIs, including this compound, have also investigated their impact on cancer stem-like cells, epithelial-to-mesenchymal transition (EMT), and sensitization to other therapies wikidata.org. Molecular biomarkers associated with these processes, such as markers of stemness, EMT-inducing transcription factors, or proteins involved in drug resistance pathways, can be assessed in tissue samples to understand the multifaceted effects of this compound.

The integration of molecular biomarker assessment in tissues with histological analysis techniques like IHC and IF provides a comprehensive understanding of how this compound affects cellular behavior and signaling pathways within their native tissue context during preclinical development.

Advanced Research Modalities and Methodological Integration

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies

SAR and QSAR studies are fundamental approaches in medicinal chemistry used to establish relationships between the chemical structure of a series of compounds and their biological activity. These relationships are crucial for identifying key structural features that contribute to desired activity and for designing novel, more potent, and selective compounds.

Principles of SAR and QSAR for γ-Secretase Inhibitors

The principles of SAR and QSAR applied to gamma-secretase inhibitors involve correlating structural variations in inhibitor molecules with their observed inhibitory potency against the gamma-secretase enzyme. Gamma-secretase is a complex intramembrane aspartyl protease composed of four core subunits: Presenilin (the catalytic subunit), Nicastrin, Aph-1, and Pen-2. nih.govwikipedia.org Inhibitors can interact with different regions of this complex.

QSAR studies for gamma-secretase inhibitors often involve developing mathematical models that link quantitative descriptors of molecular structure (e.g., electronic, steric, hydrophobic parameters) to a quantitative measure of biological activity (e.g., IC50 values). wikipedia.org These models can help predict the activity of new, untested compounds and provide insights into the molecular properties important for binding and inhibition. Studies have explored various chemical classes of gamma-secretase inhibitors using QSAR models, employing techniques such as Partial Least Squares (PLS) regression and neural networks to identify pertinent descriptors influencing potency. For instance, electronegative substitutions on aryl rings and the substitution of acyclic amines with N-substituted cyclic amines have been suggested as favorable features for enhancing gamma-secretase inhibitor potency based on QSAR analyses of diverse compound sets.

Identification of Key Pharmacophoric Features of LY900009

Identifying the key pharmacophoric features of a compound like this compound involves determining the essential steric and electronic features necessary for its optimal interaction with the gamma-secretase enzyme. These features typically include hydrogen bond donors and acceptors, hydrophobic centers, and ionizable groups, arranged in a specific 3D spatial orientation. For gamma-secretase inhibitors, pharmacophore models are developed based on known active compounds or through structure-based approaches utilizing the enzyme's binding site if structural information is available. wikipedia.org These models serve as 3D queries for searching chemical databases to find new potential inhibitors with similar key interaction features. While general principles for identifying pharmacophoric features of gamma-secretase inhibitors have been established and used in virtual screening wikipedia.org, specific details regarding the precisely defined key pharmacophoric features of this compound itself were not available in the consulted literature.

Design and Synthesis of Analogs for SAR Elucidation

The design and synthesis of analogs are integral to SAR studies. This process involves creating a series of compounds structurally related to the parent compound, this compound, with systematic modifications. By synthesizing and testing these analogs for their gamma-secretase inhibitory activity, researchers can determine how specific changes in the molecular structure affect potency and selectivity. This iterative process helps to map the regions of the molecule critical for binding to the enzyme and eliciting the desired biological response. While the general methodology of designing and synthesizing analogs for SAR is a standard practice in drug discovery for targets like gamma-secretase, specific details on the design strategies and synthesis of analogs specifically for this compound to elucidate its SAR were not found in the reviewed literature.

Computational Modeling and Simulation Approaches

Computational modeling and simulation techniques play a significant role in modern drug discovery and can complement experimental studies to understand the interaction of compounds like this compound with their biological targets.

Molecular Docking and Dynamics Simulations for Target Binding

Molecular docking is a computational technique used to predict the preferred orientation (binding pose) of a ligand (such as this compound) when bound to a protein target (gamma-secretase) and to estimate the binding affinity. This method explores various possible binding modes and scores them based on their fit to the binding site. Molecular dynamics (MD) simulations extend docking by simulating the dynamic behavior of the protein-ligand complex over time, providing insights into the stability of the complex, conformational changes, and the nature of interactions under more realistic conditions.